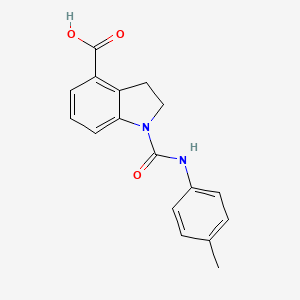
1-(p-Tolylcarbamoyl)indoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “1-(p-Tolylcarbamoyl)indoline-4-carboxylic acid” consists of a benzene ring fused with a five-membered nitrogenous ring, forming a two-ring heterocyclic system . This structure is chemically named benzopyrrolidine . The benzene ring of indoline can interact with the amino acid residues of proteins in a hydrophobic manner .Physical And Chemical Properties Analysis
Carboxylic acids, such as “1-(p-Tolylcarbamoyl)indoline-4-carboxylic acid”, are known to have aromatic and weakly basic properties . They are also known to readily undergo electrophilic substitution due to excessive π-electrons delocalization .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(p-Tolylcarbamoyl)indoline-4-carboxylic acid, focusing on six unique applications:
Pharmaceutical Development
1-(p-Tolylcarbamoyl)indoline-4-carboxylic acid: has shown potential in the development of new pharmaceutical compounds. Its indoline structure is a common motif in many biologically active molecules, making it a valuable scaffold for drug discovery. Researchers are exploring its use in synthesizing novel anti-inflammatory, anticancer, and antimicrobial agents .
Catalysis in Organic Synthesis
This compound is also being investigated for its role as a catalyst in organic synthesis. Its unique structure allows it to facilitate various chemical reactions, including cyclization and coupling reactions. This makes it a useful tool in the synthesis of complex organic molecules, potentially improving the efficiency and selectivity of these processes .
Material Science
In material science, 1-(p-Tolylcarbamoyl)indoline-4-carboxylic acid is being studied for its potential use in the development of new materials. Its ability to form stable complexes with metals and other compounds makes it a candidate for creating novel polymers and nanomaterials. These materials could have applications in electronics, coatings, and other advanced technologies .
Biological Probes
The compound is also being utilized as a biological probe in biochemical research. Its structure allows it to interact with various biological targets, making it useful for studying enzyme activity, protein interactions, and cellular processes. This can help in understanding disease mechanisms and developing new therapeutic strategies .
Environmental Chemistry
In environmental chemistry, 1-(p-Tolylcarbamoyl)indoline-4-carboxylic acid is being explored for its potential in pollution control and environmental remediation. Its ability to bind with heavy metals and other pollutants makes it a candidate for use in water purification and soil decontamination efforts .
Agricultural Chemistry
Finally, this compound is being investigated for its applications in agricultural chemistry. Researchers are exploring its use as a plant growth regulator and pesticide. Its ability to interact with plant hormones and pests could lead to the development of new agricultural products that improve crop yields and protect against pests .
Wirkmechanismus
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure of the indole derivative.
Mode of Action
The interaction of indole derivatives with their targets can lead to a variety of effects. For example, some indole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For instance, some indole derivatives have been found to inhibit voltage-gated K+ channels and enhance Ca2+ entry, stimulating the secretion of glucagon-like peptide 1 (GLP-1) .
Result of Action
The molecular and cellular effects of indole derivatives can vary widely depending on their specific targets and mode of action. For example, some indole derivatives have been found to have inhibitory activity against influenza A .
Eigenschaften
IUPAC Name |
1-[(4-methylphenyl)carbamoyl]-2,3-dihydroindole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-11-5-7-12(8-6-11)18-17(22)19-10-9-13-14(16(20)21)3-2-4-15(13)19/h2-8H,9-10H2,1H3,(H,18,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEUUHAJIOWJJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCC3=C(C=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

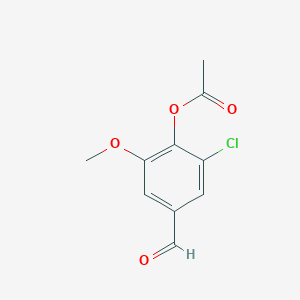


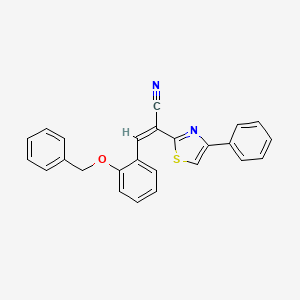
![2-(3-(4-Fluorophenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2599512.png)

![Ethyl 3-methyl-5-(2-thienylcarbonylamino)benzo[d]furan-2-carboxylate](/img/structure/B2599515.png)
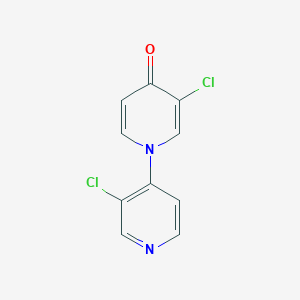
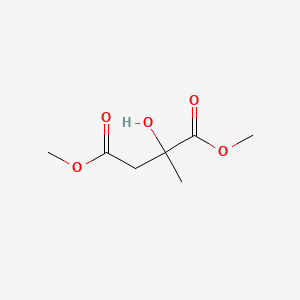
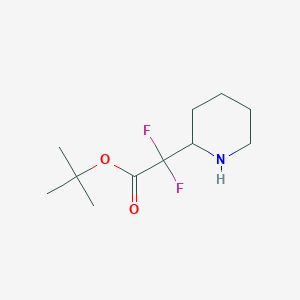

![1-(2,4-Dimethylphenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2599526.png)
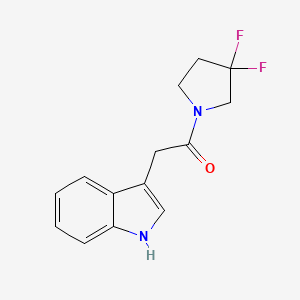
![2-Methoxyethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2599528.png)